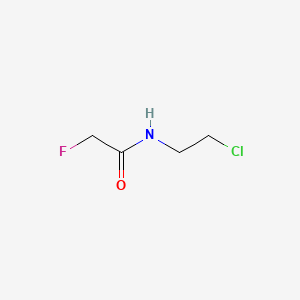
Acetamide, N-(2-chloroethyl)-2-fluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-(2-chloroethyl)-2-fluoro- is a chemical compound with the molecular formula C4H8ClFNO. It is a derivative of acetamide, where the hydrogen atom in the amide group is replaced by a 2-chloroethyl group and a fluorine atom. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-chloroethyl)-2-fluoro- typically involves the reaction of acetamide with 2-chloroethanol and a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the chloroethyl and fluoro groups. The general reaction scheme is as follows:
Starting Materials: Acetamide, 2-chloroethanol, and a fluorinating agent.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, at a temperature range of 0-50°C.
Catalysts: A base such as triethylamine or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2-chloroethyl)-2-fluoro- may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, N-(2-chloroethyl)-2-fluoro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted acetamides, N-oxides, and reduced amine derivatives.
Applications De Recherche Scientifique
Acetamide, N-(2-chloroethyl)-2-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of Acetamide, N-(2-chloroethyl)-2-fluoro- involves its interaction with specific molecular targets and pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-(2-chloroethyl)-: Similar structure but lacks the fluorine atom.
Acetamide, N-(2-bromoethyl)-: Contains a bromoethyl group instead of a chloroethyl group.
Acetamide, N-(2-iodoethyl)-: Contains an iodoethyl group instead of a chloroethyl group.
Uniqueness
Acetamide, N-(2-chloroethyl)-2-fluoro- is unique due to the presence of both chloroethyl and fluoro groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it more effective in various applications compared to its non-fluorinated counterparts.
Propriétés
Numéro CAS |
459-98-3 |
|---|---|
Formule moléculaire |
C4H7ClFNO |
Poids moléculaire |
139.55 g/mol |
Nom IUPAC |
N-(2-chloroethyl)-2-fluoroacetamide |
InChI |
InChI=1S/C4H7ClFNO/c5-1-2-7-4(8)3-6/h1-3H2,(H,7,8) |
Clé InChI |
ZYJCQMHQFUNWMY-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)NC(=O)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)


![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)




![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)

